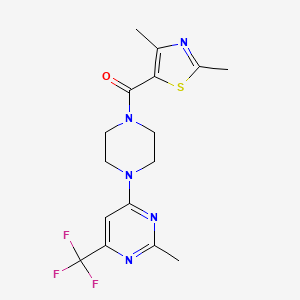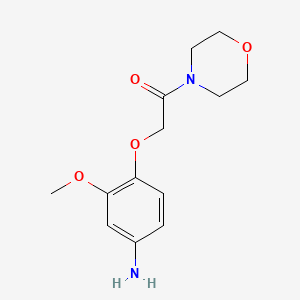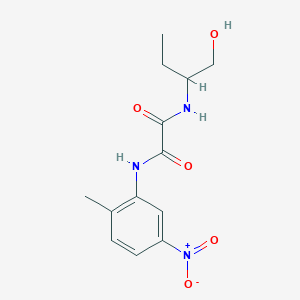
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HBNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBNP is a nitrophenyl oxalamide derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a competitive inhibitor of serine proteases. It binds to the active site of the enzyme and prevents the substrate from binding. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to have unique biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit platelet aggregation, which makes it a potential therapeutic agent for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is also a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. However, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous systems. In addition, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has low cell permeability, which limits its use in cellular assays.
Orientations Futures
There are several future directions for the research on N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide. One direction is to develop N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives with improved solubility and cell permeability. Another direction is to study the role of N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to inhibit the activity of proteases that are involved in the pathogenesis of these diseases. Therefore, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide may have potential therapeutic applications for these diseases. Finally, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used as a tool to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer.
Méthodes De Synthèse
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be synthesized by various methods, including the condensation reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl chloride, followed by the reaction with oxalyl chloride. Another method involves the reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl isocyanate, followed by the reaction with oxalic acid. Both methods have been reported to yield N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in good yields.
Applications De Recherche Scientifique
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a substrate for the assay of serine proteases. In pharmacology, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a model compound to study the inhibition of enzymes. In neuroscience, N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used as a tool to study the role of proteases in neurodegenerative diseases.
Propriétés
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-9(7-17)14-12(18)13(19)15-11-6-10(16(20)21)5-4-8(11)2/h4-6,9,17H,3,7H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVSCMXKAZAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)
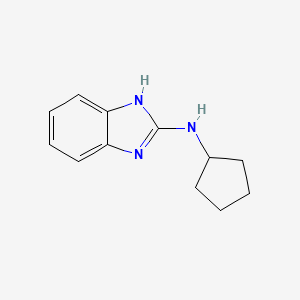
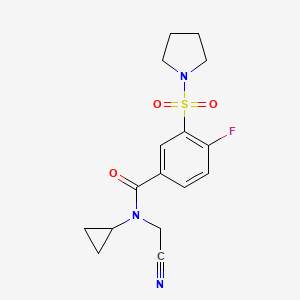
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)
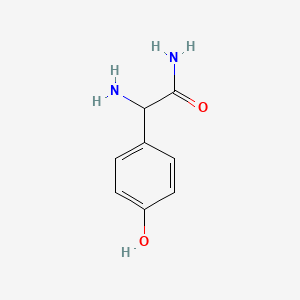
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)
